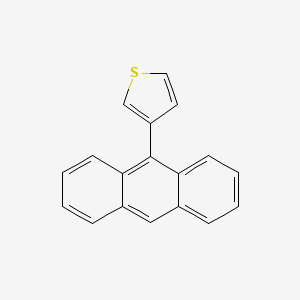
3-Anthracen-9-ylthiophene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Anthracen-9-ylthiophene is an organic compound that combines the structural features of anthracene and thiophene. Anthracene is a polycyclic aromatic hydrocarbon known for its photophysical properties, while thiophene is a sulfur-containing heterocycle. The combination of these two moieties results in a compound with unique electronic and optical properties, making it of significant interest in various scientific fields.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 3-Anthracen-9-ylthiophene typically involves the coupling of anthracene and thiophene derivatives. One common method is the Suzuki-Miyaura cross-coupling reaction, which uses palladium catalysts to facilitate the formation of the carbon-carbon bond between the anthracene and thiophene units . The reaction conditions often include the use of a base, such as potassium carbonate, and a solvent like toluene or dimethylformamide.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general principles of large-scale organic synthesis apply. This includes optimizing reaction conditions for yield and purity, using cost-effective reagents, and employing scalable purification techniques such as recrystallization or chromatography.
化学反应分析
Types of Reactions: 3-Anthracen-9-ylthiophene can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The anthracene moiety can be reduced to dihydroanthracene derivatives.
Substitution: Both the anthracene and thiophene rings can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.
Substitution: Halogenation can be achieved using bromine or chlorine, while nucleophilic substitutions often use organolithium or Grignard reagents.
Major Products: The products of these reactions vary depending on the specific conditions and reagents used. For example, oxidation of the thiophene ring can yield thiophene sulfoxides, while reduction of the anthracene ring can produce dihydroanthracene derivatives .
科学研究应用
3-Anthracen-9-ylthiophene has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and materials.
Biology: Its fluorescent properties make it useful in bioimaging and as a probe in various biological assays.
Medicine: Research is ongoing into its potential use in photodynamic therapy and as a component in drug delivery systems.
Industry: It is employed in the development of organic light-emitting diodes (OLEDs) and other electronic devices due to its excellent photophysical properties
作用机制
The mechanism by which 3-Anthracen-9-ylthiophene exerts its effects is primarily related to its electronic structure. The compound can interact with various molecular targets through π-π stacking interactions, hydrogen bonding, and van der Waals forces. These interactions can influence the behavior of biological molecules, such as proteins and nucleic acids, and can modulate their activity. In electronic applications, the compound’s ability to absorb and emit light is crucial for its function in devices like OLEDs .
相似化合物的比较
- 9-Phenyl-10-(4-(trifluoromethyl)phenyl)anthracene
- 9,10-Diphenylanthracene
- 4-(10-Phenylanthracene-9-yl)pyridine
Comparison: 3-Anthracen-9-ylthiophene stands out due to its unique combination of anthracene and thiophene, which imparts distinct electronic and optical properties. Compared to other anthracene derivatives, it offers enhanced stability and tunable photophysical characteristics, making it particularly valuable in applications requiring precise control over light absorption and emission .
属性
CAS 编号 |
1689-08-3 |
|---|---|
分子式 |
C18H12S |
分子量 |
260.4 g/mol |
IUPAC 名称 |
3-anthracen-9-ylthiophene |
InChI |
InChI=1S/C18H12S/c1-3-7-16-13(5-1)11-14-6-2-4-8-17(14)18(16)15-9-10-19-12-15/h1-12H |
InChI 键 |
YSDIVYCNDQKWPF-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C2C(=C1)C=C3C=CC=CC3=C2C4=CSC=C4 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



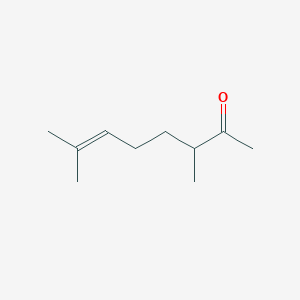
![2,3-Diphenyl-5,8-dihydro-1h-5,8-methanopyrazolo[1,2-a]pyridazin-1-one](/img/structure/B14743442.png)


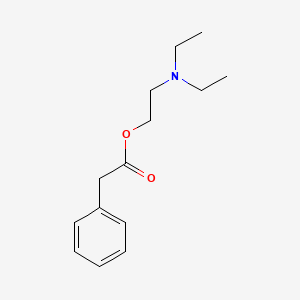
![3-Oxatricyclo[4.3.0.0~2,8~]nonane](/img/structure/B14743476.png)
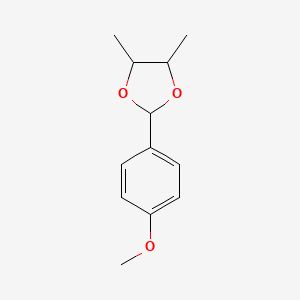
![Ethyl 2-benzamido-3-[2-(hydroxyamino)phenyl]prop-2-enoate](/img/structure/B14743484.png)
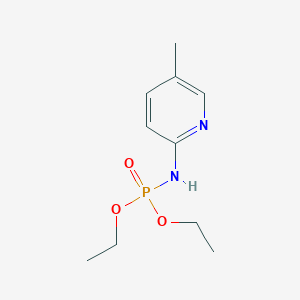
![n-[4-(Diphenylmethyl)-2-methylphenyl]acetamide](/img/structure/B14743490.png)
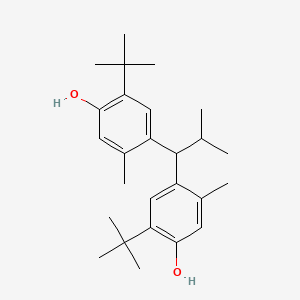
![4-[4-(5-Ethoxy-5-oxopentyl)phenyl]-4-oxobutanoic acid](/img/structure/B14743502.png)

